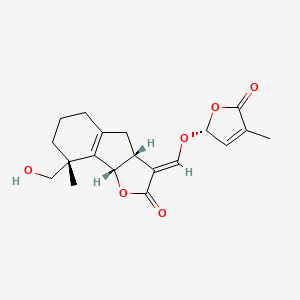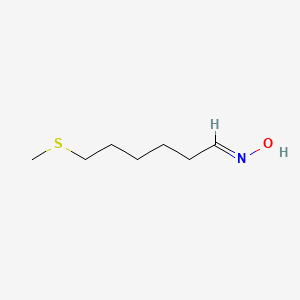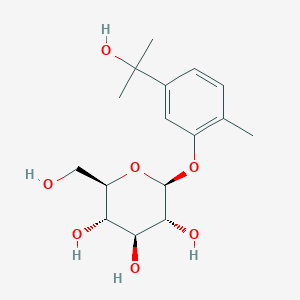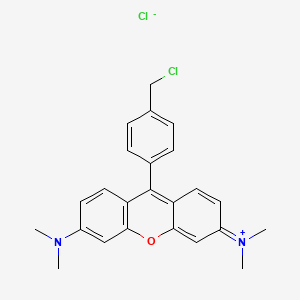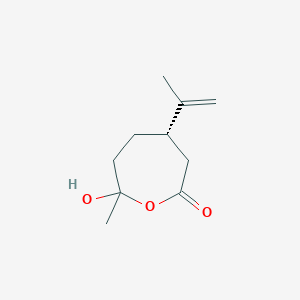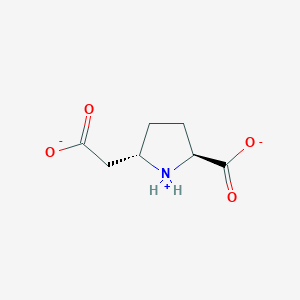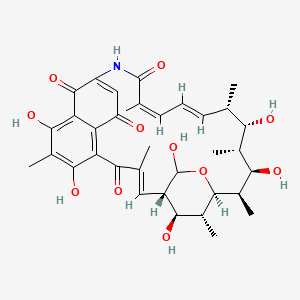
Rifamycin W-hemiacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin W-hemiacetal is a lactam and an azamacrocycle.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Antibacterial Activity
Rifamycin W, a key intermediate in rifamycin biosynthesis, undergoes a polyketide backbone rearrangement to produce rifamycin B. A study revealed the construction of a mutant strain of Amycolatopsis mediterranei, which led to the discovery of thirteen rifamycin W congeners, including rifamycin W-hemiacetal. Some of these compounds demonstrated antibacterial activity against Staphylococcus aureus and modest antiproliferative activity against certain cell lines (Shi et al., 2021).
Structural Studies and Biosynthetic Pathways
Research has identified rifamycin W-hemiacetal as a crucial intermediate in the transformation of rifamycin W to rifamycin S. The study isolated and characterized various intermediates, including rifamycin W-hemiacetal, providing insights into the structural complexities and biosynthetic pathways of rifamycins (Stratmann et al., 2002).
Therapeutic Potential Beyond Antibacterial Use
Although traditionally known for their antibacterial properties, recent trends in rifamycin research include exploring the potential of rifamycin derivatives, like rifamycin W-hemiacetal, in treating various diseases, including tuberculosis and leprosy. These derivatives are being investigated for their efficacy against a broader range of bacteria and other clinical applications (Lal & Lal, 1994).
Pharmacological Aspects and Clinical Use
Rifamycins, including rifamycin W-hemiacetal derivatives, have unique pharmacological properties, making them potent against persistent bacterial infections. Studies on the pharmacokinetics and pharmacodynamics of rifamycins contribute to understanding their therapeutic potential and limitations, especially in the treatment of complex infections (Rothstein, 2016).
Molecular Mechanism of Action
The mechanism of action of rifamycins, such as rifamycin W-hemiacetal, involves inhibiting the RNA polymerase of bacteria. This inhibition is a key factor in their antibacterial efficacy. Understanding these mechanisms is crucial for developing new antibiotics and addressing drug resistance issues (Artsimovitch et al., 2005).
Eigenschaften
Produktname |
Rifamycin W-hemiacetal |
|---|---|
Molekularformel |
C35H43NO11 |
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
(1S,2E,16Z,18E,20S,21S,22R,23R,24R,25S,28R,29R)-6,8,21,23,27,28-hexahydroxy-3,7,16,20,22,24,29-heptamethyl-26-oxa-14-azatetracyclo[23.2.2.19,13.05,10]triaconta-2,5(10),6,8,12,16,18-heptaene-4,11,15,30-tetrone |
InChI |
InChI=1S/C35H43NO11/c1-13-9-8-10-14(2)34(45)36-21-12-22(37)23-24(30(42)17(5)31(43)25(23)32(21)44)27(39)15(3)11-20-29(41)19(7)33(47-35(20)46)18(6)28(40)16(4)26(13)38/h8-13,16,18-20,26,28-29,33,35,38,40-43,46H,1-7H3,(H,36,45)/b9-8+,14-10-,15-11+/t13-,16+,18+,19+,20-,26-,28+,29+,33-,35?/m0/s1 |
InChI-Schlüssel |
NCODPHFFVLKXKM-UIYPQIFSSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@H]4[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC4O)C)O)/C)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC4C(C(C(C(C(C(C1O)C)O)C)OC4O)C)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




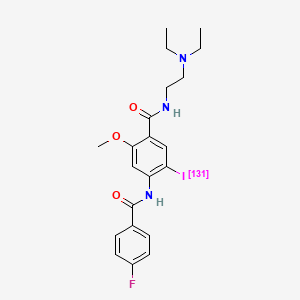
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
